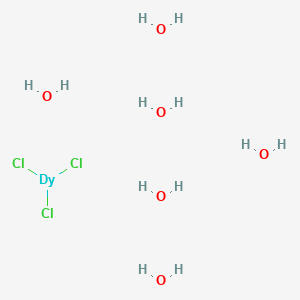

Dysprosium(III) chloride hexahydrate

説明

Dysprosium(III) chloride hexahydrate, also known as dysprosium trichloride, is a compound of dysprosium and chlorine . It is a white to yellow solid which rapidly absorbs water on exposure to moist air to form a hexahydrate, DyCl3·6H2O . Simple rapid heating of the hydrate causes partial hydrolysis to an oxychloride, DyOCl .

Synthesis Analysis

Dysprosium(III) chloride is often prepared by the “ammonium chloride route”, starting from either Dy2O3 or the hydrated chloride DyCl3·6H2O . These methods produce (NH4)2[DyCl5]:

DyCl3·6H2O + 2 NH4Cl → (NH4)2[DyCl5] + 6 H2O

Molecular Structure Analysis

The molecular formula of this compound is Cl3DyH12O6 . The average mass is 376.951 Da and the monoisotopic mass is 376.899139 Da .

Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It rapidly absorbs water on exposure to moist air to form a hexahydrate, DyCl3·6H2O . It is soluble in water .

科学的研究の応用

Dysprosium(III)-Selective Sensors : Dysprosium(III) ions are utilized in the development of selective sensors. A study by Ganjali et al. (2004) describes a dysprosium(III)-selective solvent polymeric membrane sensor. This sensor exhibits good selectivity against common alkali, alkaline earth, transition, and heavy metal ions, making it useful for potentiometric titration and determination of fluoride ions in mouthwash solutions.

Luminescent Properties and Applications in Optical Fibers : Dysprosium(III) ions are known for their luminescent properties. Kofod et al. (2019) conducted a study on the photophysical properties of dysprosium(III) in various solvents, highlighting its application as a dopant in optical fibers and a shift reagent in NMR imaging. The study, published in The journal of physical chemistry. A, also discusses the luminescence from dysprosium(III) complexes, primarily from the 4F9/2 state.

Ion-Selective Electrodes for Trace Determination : Prasad et al. (2006) reported the design of an ion-selective electrode (ISE) using dysprosium(III) for the trace determination of dysprosium ions. This sensor, detailed in Analytica Chimica Acta, shows high selectivity and fast response time, making it suitable for various analytical applications.

Single-Molecule Magnets and Magnetic Properties : Dysprosium(III) compounds have been researched for their potential in single-molecule magnet (SMM) applications. Studies like those by Tian et al. (2011) in "Inorganic chemistry" investigate hexanuclear dysprosium(III) compounds with unique slow relaxation of magnetization.

Electrolytic Extraction and Intermetallic Compounds : The electrochemical behavior of dysprosium(III) and its potential in the extraction of intermetallic compounds is explored in studies like Han et al. (2018) in "RSC Advances". This research is significant for understanding the thermodynamic properties of Cu–Dy intermetallic compounds.

Pharmacology and Toxicology : Dysprosium(III) chloride's pharmacological and toxicological properties are studied by Haley et al. (1966) in "Toxicology and applied pharmacology". The research provides insights into its effects on various biological systems and its acute toxicity.

作用機序

Dysprosium(III) chloride hexahydrate, also known as Dysprosium trichloride hexahydrate, is a compound of dysprosium and chlorine . It is a white to yellow solid which rapidly absorbs water on exposure to moist air to form a hexahydrate .

Target of Action

It is known to be a moderately strong lewis acid , which suggests that it may interact with Lewis bases in biological systems.

Mode of Action

As a Lewis acid, it can accept electron pairs from Lewis bases, potentially leading to various chemical reactions

Biochemical Pathways

It is known that dysprosium compounds can be used to prepare other dysprosium(iii) compounds . For example, aqueous solutions of dysprosium chloride can be used to prepare dysprosium(III) fluoride .

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it rapidly absorbs water on exposure to moist air to form a hexahydrate . This suggests that humidity and other environmental conditions could potentially affect its stability and action.

Safety and Hazards

Dysprosium(III) chloride hexahydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area and wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

trichlorodysprosium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOHRWLEGXZHW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Dy](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051738 | |

| Record name | Dysprosium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15059-52-6 | |

| Record name | Dysprosium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium(III) chloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes the quantum-mechanical ground state of dysprosium trichloride hexahydrate significant?

A1: The quantum-mechanical ground state of DyCl3•6H2O is ferromagnetic, exhibiting strong magnetization along a specific axis. [] This property arises from the interaction of the dysprosium ions (Dy3+) within the crystal lattice. Understanding such ground states in magnetic materials is crucial for developing applications in data storage and spintronics.

Q2: How does the theoretical study described in the research paper predict the magnetic behavior of DyCl3•6H2O?

A2: The research utilizes a quantum-mechanical approach to model the interactions between the Dy3+ ions in the crystal structure of DyCl3•6H2O. [] By considering factors like dipolar interactions and applying specific correlation assumptions, the study predicts a ferromagnetic ground state with a specific magnetization value. This theoretical prediction aligns well with experimental observations of the compound's magnetic behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)